molecular formula C10H13BrClN B12998170 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B12998170
M. Wt: 262.57 g/mol
InChI Key: JQARTKGLTVDHHT-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromomethyl group attached to the tetrahydroisoquinoline ring system. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products:

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of enzyme activity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the tetrahydroisoquinoline ring.

    1,2,3,4-Tetrahydroisoquinoline: Lacks the bromomethyl group.

    8-Hydroxyquinoline: Contains a quinoline ring but differs in functional groups.

Uniqueness: 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both the bromomethyl group and the tetrahydroisoquinoline ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-7H2;1H

InChI Key

JQARTKGLTVDHHT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC=C2CBr.Cl

Origin of Product

United States

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